9-Octadecenoic acid (9Z)-, dodecyl ester

Catalog No.
S628010
CAS No.
36078-10-1
M.F
C30H58O2
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Octadecenoic acid (9Z)-, dodecyl ester

CAS Number

36078-10-1

Product Name

9-Octadecenoic acid (9Z)-, dodecyl ester

IUPAC Name

dodecyl octadec-9-enoate

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3

InChI Key

OXPCWUWUWIWSGI-UHFFFAOYSA-N

SMILES

Array

Synonyms

dodecanyl octadecenoate, dodecyl oleate

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Lauryl oleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

9-Octadecenoic acid (9Z)-, dodecyl ester (CAS 36078-10-1), commonly known as lauryl oleate or dodecyl oleate, is a long-chain, unsaturated wax ester highly valued in industrial and cosmetic procurement. Characterized by a low melting point (~14.5 °C) and a medium-spreading coefficient (~700 mm²/10 min), it remains a lipophilic liquid at room temperature [1]. As a 100% bio-based and fully biodegradable compound, lauryl oleate is primarily procured as a sustainable drop-in replacement for fossil-derived mineral oils . Its unique ester polarity and skin-conditioning properties make it a critical baseline material for formulating lightweight emollients, transdermal penetration enhancers, and high-load pigment dispersions.

Substituting lauryl oleate with generic mineral oil sacrifices critical sustainability metrics, including biodegradability and renewable sourcing, while also degrading the formulation's ability to wet hydrophobically coated pigments . Conversely, replacing it with shorter-chain esters like isopropyl myristate (IPM) alters the sensory profile from a substantive, medium-spreading emollient to a fast-spreading, potentially drying solvent. Furthermore, substitution with saturated or longer-chain wax esters (e.g., cetyl palmitate or behenyl oleate) drastically increases the melting point; this shifts the material's behavior at physiological temperatures from a breathable, non-occlusive liquid film to a heavy, solid occlusive barrier, completely altering downstream product performance [1].

Defossilization and CO2 Footprint Reduction vs. Mineral Oil

As a 100% plant-based, biodegradable ester, lauryl oleate serves as a direct drop-in replacement for fossil-derived mineral oils. Commercial grades (e.g., TEGOSOFT LO MB) demonstrate a ~30% reduction in CO2 footprint compared to standard mineral oil baselines . This allows formulators to improve the environmental profile of their products while maintaining a medium-spreading sensory feel.

Evidence DimensionCO2 footprint reduction
Target Compound Data~30% lower CO2 footprint, 100% renewable
Comparator Or BaselineMineral oil (fossil-derived baseline)
Quantified Difference~30% reduction in global warming impact
ConditionsLife cycle assessment of cosmetic emollients

Essential for procurement teams mandated to meet RSPO Mass Balance requirements and corporate defossilization targets without sacrificing performance.

Enhanced Wetting of Hydrophobically Coated Pigments

Unlike non-polar mineral oils, the ester linkage in lauryl oleate provides superior wetting properties for hydrophobically coated pigments . This polarity difference allows for higher pigment loading and more uniform dispersion in color cosmetics without causing agglomeration or requiring excessive mechanical milling.

Evidence DimensionPigment wetting capacity
Target Compound DataHigh wetting capacity for hydrophobic pigments
Comparator Or BaselineMineral oil (low wetting capacity)
Quantified DifferenceEnables higher pigment loads with uniform dispersion
ConditionsColor cosmetic formulation (foundations/lipsticks)

Prevents pigment agglomeration and ensures even color payoff in high-load cosmetic formulations, reducing formulation failure rates.

Liquid-Phase Breathability vs. Long-Chain Wax Esters

Biophysical studies on lipid layers demonstrate that evaporation retardation is strictly dependent on the ester's melting point. Lauryl oleate (melting point ~14.5 °C) remains in a liquid state at physiological skin temperatures (35 °C) and does not significantly retard water evaporation, reducing it by only 2-4% [1]. In contrast, longer-chain wax esters like behenyl oleate (solid at 35 °C) reduce evaporation by up to 50%[1].

Evidence DimensionEvaporation retardation at 35 °C
Target Compound DataLauryl oleate (liquid, ~2-4% reduction)
Comparator Or BaselineBehenyl oleate (solid, ~50% reduction)
Quantified Difference~46-48% less occlusive barrier effect
ConditionsIn vitro air-water interface evaporation model at 35 °C

Confirms lauryl oleate is ideal for lightweight, non-occlusive formulations where skin breathability is required, rather than heavy barrier creams.

High-Yield Enzymatic Processability in Solvent-Free Systems

Lauryl oleate is highly compatible with sustainable, lipase-mediated esterification, bypassing the harsh conditions and solvent waste of traditional acid catalysis. In engineered solvent-free aqueous substrate foams using Candida rugosa lipase, the synthesis of lauryl oleate achieved 80% conversion in just 2 hours [1]. This rapid biocatalytic processability enables eco-efficient, large-scale manufacturing with minimal downstream purification.

Evidence DimensionEsterification conversion rate
Target Compound Data80% conversion in 2 hours (enzymatic)
Comparator Or BaselineTraditional organic solvent systems (slower, requires solvent recovery)
Quantified DifferenceRapid high-yield conversion in a solvent-free foam matrix
ConditionsLipase (Candida rugosa) in solvent-free aqueous foams at optimal pH/temp

Validates the compound's fit for green-chemistry manufacturing pipelines, reducing solvent costs and supporting eco-friendly product claims.

Sustainable Mineral Oil Replacement in Skincare

Leveraging its ~30% lower CO2 footprint and equivalent sensory profile, lauryl oleate is the optimal choice for defossilizing baby care, natural lotions, and sensitive skin formulations where a medium-spreading, 100% renewable emollient is mandated .

High-Load Color Cosmetics and Pigment Dispersions

Due to its superior wetting of hydrophobically coated pigments compared to non-polar hydrocarbons, this ester is highly recommended as a binder and dispersant in foundations, lipsticks, and blush bars, ensuring uniform color payoff without agglomeration.

Topical and Transdermal Delivery Systems

Acting as a lipophilic solvent and skin-conditioning agent, lauryl oleate is utilized in pharmaceutical creams to enhance the partitioning of active pharmaceutical ingredients (APIs) into the stratum corneum, providing effective delivery without the heavy occlusion associated with solid wax esters [1].

Physical Description

Liquid

XLogP3

13.2

Hydrogen Bond Acceptor Count

2

Exact Mass

450.44368109 Da

Monoisotopic Mass

450.44368109 Da

Heavy Atom Count

32

UNII

9XXV8Q13PP

Other CAS

68412-06-6
36078-10-1

Wikipedia

Lauryl oleate

Use Classification

Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

9-Octadecenoic acid (9Z)-, dodecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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